4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride
Description
4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid hydrochloride is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group at the 3-position and a 2-aminoethylamino moiety at the 4-position, with the hydrochloride salt enhancing its solubility in polar solvents. This compound shares structural motifs with bioactive molecules, such as enzyme inhibitors and intermediates in drug synthesis, due to its dual functionalization (aminoethyl and nitro groups). Its physicochemical properties, including solubility, stability, and reactivity, are influenced by the electron-withdrawing nitro group and the protonated amine in acidic conditions .
Properties
IUPAC Name |
4-(2-aminoethylamino)-3-nitrobenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4.ClH/c10-3-4-11-7-2-1-6(9(13)14)5-8(7)12(15)16;/h1-2,5,11H,3-4,10H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIARYCZXQGYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride typically involves the nitration of benzoic acid followed by the introduction of the aminoethylamino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrobenzoic acid is then subjected to a reductive amination reaction with ethylenediamine to introduce the aminoethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aminoethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as alkyl halides, in the presence of a base like sodium hydroxide.
Major Products
Reduction: 4-(2-Aminoethylamino)-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride is utilized in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride involves its interaction with specific molecular targets. The aminoethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent patterns, pharmacological relevance, and synthetic utility. Below is a detailed analysis:
Substituted Benzoic Acid Derivatives
Analysis :
- The nitro group at the 3-position in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating amino group in 3-amino-4-chlorobenzoic acid .
Aminoethyl-Functionalized Compounds
Analysis :
- NB contains a nitroso group and hydroxymethyl substituents, which confer redox activity and crosslinking capacity in bioadhesives, unlike the stable nitro group in the target compound .
Physicochemical Properties
| Property | Target Compound | 3-Amino-4-chlorobenzoic acid | AEBSF Hydrochloride |
|---|---|---|---|
| Solubility (Water) | High (due to HCl salt) | Moderate | High (HCl salt) |
| pKa (Carboxylic Acid) | ~2.5 | ~4.8 | N/A (sulfonyl fluoride) |
| Stability | Stable in acidic conditions | Light-sensitive | Hydrolyzes in aqueous media |
Key Insight: The hydrochloride salt enhances aqueous solubility for both the target compound and AEBSF, but the nitro group’s electron-withdrawing nature lowers the carboxylic acid pKa in the target compound compared to 3-amino-4-chlorobenzoic acid .
Biological Activity
4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid hydrochloride, a compound with the molecular formula , is a derivative of amino acids and nitrobenzoic acids. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
The biological activity of 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid hydrochloride primarily involves its interaction with specific enzymes and proteins. It is known to act as an inhibitor for various enzymes, which can lead to significant effects on metabolic pathways. The nitro group in the compound may play a crucial role in its reactivity, allowing it to form covalent bonds with target proteins, thus inhibiting their function.
Therapeutic Applications
Research indicates that this compound may have applications in treating conditions such as:
- Inflammatory diseases : Its ability to inhibit certain enzymes can reduce inflammation.
- Cancer : Preliminary studies suggest that it may have anti-tumor properties by modulating cellular pathways.
- Cardiovascular diseases : It may help in managing conditions related to heart function and blood pressure regulation.
Case Studies and Experimental Data
-
Enzyme Inhibition Studies :
- A study demonstrated that 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid hydrochloride effectively inhibited the activity of chymase, an enzyme involved in inflammatory responses. This inhibition was quantified using enzyme assays that measured substrate turnover rates before and after treatment with the compound.
-
Cell Line Studies :
- In vitro experiments conducted on cancer cell lines showed that treatment with this compound led to reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death.
-
Animal Models :
- Animal studies have indicated potential benefits in models of hypertension and heart failure, where administration of the compound resulted in improved cardiac function and reduced blood pressure.
Comparative Analysis
The biological activity of 4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid hydrochloride can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Aminobenzoic Acid | Structure | Mild anti-inflammatory effects |
| Nitrobenzene Derivatives | Structure | Various toxicological effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
